molecular formula C14H16N2O B14620239 4-(4-Aminoanilino)-2,5-dimethylphenol CAS No. 57524-22-8

4-(4-Aminoanilino)-2,5-dimethylphenol

Cat. No.: B14620239
CAS No.: 57524-22-8
M. Wt: 228.29 g/mol
InChI Key: OKZWWMRKAQOBGW-UHFFFAOYSA-N
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Description

4-(4-Aminoanilino)-2,5-dimethylphenol is a phenolic derivative featuring a para-substituted aniline group and two methyl substituents at positions 2 and 5 of the phenol ring. The compound’s structure suggests utility in pharmaceuticals, agrochemicals, or dyes, given the reactivity of its amino and hydroxyl groups .

Properties

CAS No.

57524-22-8

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-(4-aminoanilino)-2,5-dimethylphenol

InChI

InChI=1S/C14H16N2O/c1-9-8-14(17)10(2)7-13(9)16-12-5-3-11(15)4-6-12/h3-8,16-17H,15H2,1-2H3

InChI Key

OKZWWMRKAQOBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)NC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminoanilino)-2,5-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 2,5-dimethylphenol under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 2,5-dimethylphenol with 4-aminobenzene under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminoanilino)-2,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(4-Aminoanilino)-2,5-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-Aminoanilino)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(4-Aminoanilino)-2,5-dimethylphenol with Analogs

Compound Name Molecular Formula Substituent Positions Key Features Reference
4-Amino-3,5-dimethylphenol C₈H₁₁NO Amino at C4; methyl at C3, C5 Used in dye synthesis
5-Amino-2-methylphenol C₇H₉NO Amino at C5; methyl at C2 Toxicological data incomplete
4-(Aminomethyl)phenol C₇H₉NO Aminomethyl at C4 High purity (>95%) commercial availability
4-[(4-Amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline C₁₇H₂₁N₂ Benzyl-linked aromatic amines Structural complexity; potential for polymer applications

Key Observations :

  • Substituent Positioning: The placement of amino and methyl groups significantly influences reactivity. For example, 4-Amino-3,5-dimethylphenol (C₈H₁₁NO) has a sterically hindered amino group due to adjacent methyl groups, reducing its nucleophilicity compared to this compound .
  • Functional Group Diversity: 4-(Aminomethyl)phenol (C₇H₉NO) lacks the anilino linkage but shares a para-substituted amino group, suggesting comparable solubility in polar solvents .

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